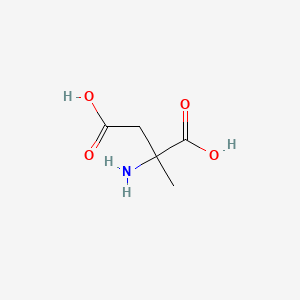

Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

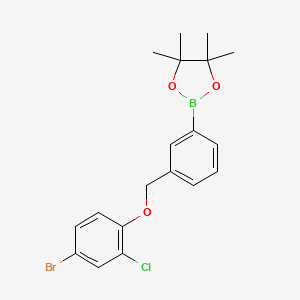

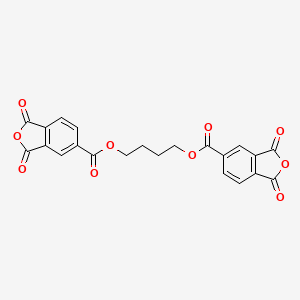

Copolyesters based on isosorbide and butanedioic acid in combination with monomers such as adipic acid and dimethyl terephthalate were synthesized and characterized . Linear OH-functionalized polyesters were obtained via melt polyesterification of dicarboxylic acids with OH-functional monomers .

Molecular Structure Analysis

The molecular structure of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is based on structures generated from information available in ECHA’s databases . However, the exact molecular structure is not displayed as the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol. However, it’s worth noting that the synthesis of this polymer involves the reaction of dicarboxylic acids with OH-functional monomers .

Applications De Recherche Scientifique

Synthesis of Polyesters

“Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol” is used in the synthesis of polyesters. Copolyesters based on isosorbide and butanedioic acid in combination with monomers such as adipic acid and dimethyl terephthalate have been synthesized and characterized . The type of end-group was controlled by the monomer stoichiometry and hydroxyl functional group is formed in time .

Adjusting Glass Transition Temperatures and Thermal Stability

The glass transition temperatures and thermal stability of the obtained polyesters can be effectively adjusted by varying polymer composition and molar mass . Addition of adipic acid or dimethyl terephthalate increased glass transition temperatures of obtained polyesters .

Renewable Polyester Coil Coatings

This compound is used in the development of renewable polyester coil coatings. The coatings were constituted by carbohydrate-derived monomers, namely 2,5-furan dicarboxylic acid, isosorbide, succinic acid, 1,3-propanediol, and 1,5-pentanediol . The inclusion of these monomers diversified the mechanical properties of the coatings, and showed an improved performance against common petrochemical derived coatings .

Green Solvents and Gasoline Components

The compound has potential applications in the production of green solvents and gasoline components . Chemical conversions of the renewable compounds 1,2-propanediol (1,2-PD) and 2,3-butanediol (2,3-BD) yield the corresponding cyclic ketals and glycol ethers .

Molecular Structures Assessment

The molecular structures of the obtained polyester were assessed by Fourier transform infrared spectra and 1 H NMR spectroscopy . This helps in understanding the structural properties of the synthesized polyesters.

Sustainable Solutions for Energy Crisis

The use of this compound in the synthesis of polyesters contributes to finding sustainable solutions to address the growing energy crisis . The production and use of renewable materials in the modern age is a step towards a successful bioeconomy .

Mécanisme D'action

Action Environment

The action of PBS is heavily influenced by environmental factors. For instance, the rate of its degradation can be affected by factors such as temperature, humidity, and the presence of specific microorganisms. Furthermore, 2,2-Dimethyl-1,3-propanediol, one of the monomers of PBS, readily absorbs moisture on exposure to air , which could influence the stability and efficacy of PBS.

Propriétés

IUPAC Name |

butanedioic acid;2,2-dimethylpropane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJJXHLTYJRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CO.C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28257-92-3 |

Source

|

| Details | Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28257-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57376614 | |

CAS RN |

28257-92-3 |

Source

|

| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.